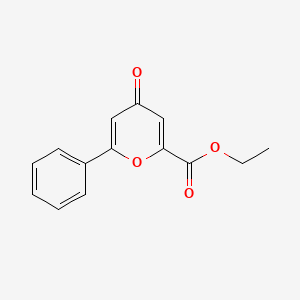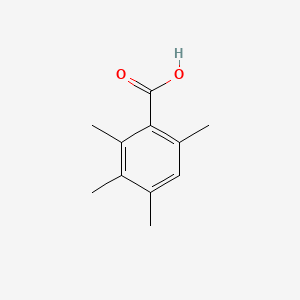
Dipropan-2-yl dicarbonate
描述
Dipropan-2-yl dicarbonate, also known as diisopropyl dicarbonate, is an organic compound with the molecular formula C8H14O5. It is a dialkyl carbonate, which means it contains two alkyl groups attached to a carbonate group. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
作用机制
Mode of Action
They can act as methylating or carboxymethylating agents, depending on the presence of a nucleophile and a catalyst . The nucleophile can attack either the methyl group or the carbonyl group of the carbonate, leading to methylation or carboxymethylation
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, but more research is needed to identify the specific pathways influenced by Dipropan-2-yl dicarbonate.
Result of Action
. These reactions could potentially result in various molecular and cellular effects, but more research is needed to identify the specific effects of this compound.
准备方法
Synthetic Routes and Reaction Conditions
Dipropan-2-yl dicarbonate can be synthesized through the reaction of carbon dioxide with isopropanol in the presence of a catalyst. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may also involve the use of advanced catalysts to enhance the reaction rate and yield. The industrial production methods are designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .
化学反应分析
Types of Reactions
Dipropan-2-yl dicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form carbamates and carbonates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropanol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with other alcohols to form different dialkyl carbonates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or toluene are used to dissolve the reactants and products.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Isopropanol and Carbon Dioxide: Formed from hydrolysis.
科学研究应用
Dipropan-2-yl dicarbonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of polycarbonates, which are important materials in the plastics industry.
Catalysis: It is used as a catalyst in certain chemical reactions, particularly those involving carbon dioxide fixation.
相似化合物的比较
Similar Compounds
Dimethyl Carbonate: A similar dialkyl carbonate with two methyl groups.
Diethyl Carbonate: A similar dialkyl carbonate with two ethyl groups.
Dibenzyl Carbonate: A similar dialkyl carbonate with two benzyl groups.
Uniqueness
Dipropan-2-yl dicarbonate is unique due to its specific reactivity and the types of products it forms. Its use in the synthesis of polycarbonates and its role as a catalyst in carbon dioxide fixation reactions distinguish it from other dialkyl carbonates .
属性
IUPAC Name |
propan-2-yl propan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQTZLSEKBDXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564496 | |
| Record name | Dipropan-2-yl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-00-1 | |
| Record name | Dipropan-2-yl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)


![2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone](/img/structure/B3050158.png)








